molecular formula C12H19NO4S B13936873 (1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid

(1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid

Cat. No.: B13936873
M. Wt: 273.35 g/mol
InChI Key: FDOVSCOSEHNWTL-UHFFFAOYSA-N
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Description

(1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid is a compound that combines the structural features of a cyclobutyl ring with an amino group and a methanol moiety, along with a 4-methylbenzenesulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid typically involves the following steps:

    Formation of (1-Aminocyclobutyl)methanol: This can be achieved by the reduction of a suitable precursor, such as (1-Aminocyclobutyl)ketone, using a reducing agent like sodium borohydride or lithium aluminum hydride.

    Sulfonation: The resulting (1-Aminocyclobutyl)methanol is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: (1-Aminocyclobutyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclobutyl aldehydes or ketones.

    Reduction: Formation of cyclobutyl alcohols or amines.

    Substitution: Formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

(1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The amino group and the sulfonic acid moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

    (1-Aminocyclobutyl)methanol: Lacks the 4-methylbenzenesulfonic acid group, resulting in different chemical properties and reactivity.

    4-Methylbenzenesulfonic acid: Lacks the cyclobutyl and amino groups, leading to different applications and biological activity.

Uniqueness: (1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both the cyclobutyl ring and the sulfonic acid group allows for versatile interactions and reactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H19NO4S

Molecular Weight

273.35 g/mol

IUPAC Name

(1-aminocyclobutyl)methanol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C5H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(4-7)2-1-3-5/h2-5H,1H3,(H,8,9,10);7H,1-4,6H2

InChI Key

FDOVSCOSEHNWTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(C1)(CO)N

Origin of Product

United States

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